N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide
Description
Structural Classification and IUPAC Nomenclature
This compound is a polycyclic organic compound characterized by three distinct structural motifs: a benzimidazole core, a benzenesulfonamide group, and a 1,1-dioxido-3-oxoisothiazolidine ring. The IUPAC name systematically describes its architecture:
- Benzimidazole core : A fused bicyclic system comprising benzene and imidazole rings, designated as 1H-benzo[d]imidazol-2-yl.
- Isothiazolidinone moiety : A five-membered saturated ring containing sulfur and nitrogen atoms, oxidized to a 1,1-dioxide (sulfone) and bearing a ketone group at position 3.
- Sulfonamide functionality : A benzenesulfonamide group attached via an ethyl linker to the benzimidazole core.
The compound’s molecular formula, C25H24N4O5S2 , reflects its complexity, with a molecular weight of 524.6 g/mol . The stereochemical descriptors (S) at positions 1 and 5 of the ethyl and isothiazolidinone groups, respectively, underscore its chiral nature.
| Structural Feature | Description |
|---|---|
| IUPAC Name | N-[(1S)-1-(1H-benzimidazol-2-yl)-2-[3-methyl-4-[(5S)-1,1,3-trioxo-1,2-thiazolidin-5-yl]phenyl]ethyl]benzenesulfonamide |
| Molecular Formula | C25H24N4O5S2 |
| Chiral Centers | C1 (S configuration), C5 of isothiazolidinone (S configuration) |
The benzimidazole core contributes aromaticity and planar rigidity, while the isothiazolidinone ring introduces a strained, polar heterocycle capable of hydrogen bonding. The sulfonamide group enhances solubility and bioavailability through its acidic NH group.
Historical Context in Heterocyclic Chemistry Research
The development of this compound is rooted in decades of advancements in heterocyclic chemistry, particularly the exploration of benzimidazole and isothiazolidinone derivatives. Benzimidazoles gained prominence in the mid-20th century for their antimicrobial and antitumor activities, with seminal work by researchers like H. King and A. Albert establishing their pharmacophoric versatility. The integration of sulfonamide groups into such frameworks emerged later, inspired by the success of sulfa drugs in treating bacterial infections.
Isothiazolidinones, first synthesized in the 1960s, were initially studied as biocides due to their reactivity toward microbial thiol groups. The oxidation of isothiazolidinones to 1,1-dioxides (sultams) in the 1990s marked a turning point, as these derivatives exhibited improved stability and target selectivity. For example, methylisothiazolinone derivatives became widely used in industrial preservatives, though their cytotoxicity limited pharmaceutical applications.
The fusion of these motifs—benzimidazole, sulfonamide, and isothiazolidinone—represents a modern strategy to balance bioactivity and safety. Recent studies, such as those on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides, demonstrate that such hybrids inhibit bacterial enzymes like DprE1 with MICs as low as 1.6 µg/mL. These findings validate the design principles underlying this compound, positioning it within a lineage of structurally optimized therapeutic candidates.
Significance of Chiral Centers in Pharmacophore Design
The compound’s two chiral centers—at the ethyl-linked carbon (C1) and the isothiazolidinone ring (C5)—play critical roles in its biological interactions. Chirality influences molecular recognition by enzymes and receptors, as demonstrated in docking studies of analogous compounds. For instance, the (S) configuration at C1 ensures proper orientation of the benzimidazole core within the hydrophobic pocket of bacterial DprE1, while the (S) configuration at C5 optimizes hydrogen bonding between the isothiazolidinone sulfone and catalytic residues like Lys418.
| Chiral Center | Role in Pharmacophore Activity |
|---|---|
| C1 (S) | Aligns benzimidazole for π-π stacking with aromatic enzyme residues |
| C5 (S) | Positions sulfone group for polar interactions with active sites |
Enantiomeric purity is thus essential for efficacy. Racemic mixtures of similar compounds exhibit reduced activity, as seen in derivatives where the (R)-enantiomer showed 10-fold lower binding affinity compared to the (S)-form. The synthetic challenges of achieving stereochemical control in isothiazolidinone formation—often requiring chiral auxiliaries or asymmetric catalysis—highlight the compound’s sophisticated design.
Properties
Molecular Formula |
C25H24N4O5S2 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-[3-methyl-4-[(5S)-1,1,3-trioxo-1,2-thiazolidin-5-yl]phenyl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C25H24N4O5S2/c1-16-13-17(11-12-19(16)23-15-24(30)29-36(23,33)34)14-22(25-26-20-9-5-6-10-21(20)27-25)28-35(31,32)18-7-3-2-4-8-18/h2-13,22-23,28H,14-15H2,1H3,(H,26,27)(H,29,30)/t22-,23-/m0/s1 |
InChI Key |
FBFPKPPWVZPZDO-GOTSBHOMSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@H](C2=NC3=CC=CC=C3N2)NS(=O)(=O)C4=CC=CC=C4)[C@@H]5CC(=O)NS5(=O)=O |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C2=NC3=CC=CC=C3N2)NS(=O)(=O)C4=CC=CC=C4)C5CC(=O)NS5(=O)=O |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Synthesis
The 1H-benzo[d]imidazol-2-yl group is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic conditions. For example:
- Procedure :
Key Data :
| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| o-Phenylenediamine | H₂SO₄ | Ethanol | 70 | 6 | 85–92 |
Isothiazolidinone Ring Formation
The (S)-1,1-dioxido-3-oxoisothiazolidin-5-yl group is constructed via oxidative cyclization or metal-catalyzed N–S bond formation:
- Copper-Catalyzed Method :
Key Data :
| Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-Mercaptobenzamide | CuI | O₂ | DMF | 70 | 70–95 |
Benzenesulfonamide Coupling
Sulfonylation of intermediates is achieved using benzenesulfonyl chloride under basic conditions:
- Procedure :
Key Data :
| Substrate | Reagent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Benzimidazole derivative | Benzenesulfonyl Cl | Et₃N | THF | 0 | 65–80 |
Stereoselective Assembly
Chiral centers are introduced using asymmetric catalysis or chiral auxiliaries:
- Asymmetric Hydrogenation :
Key Data :
| Intermediate | Catalyst | Pressure (psi) | ee (%) |
|---|---|---|---|
| Prochiral ketone | Rh-(R)-BINAP | 50 | 96 |
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows:
- Step 1 : Synthesize benzimidazole core via acid-catalyzed condensation.
- Step 2 : Construct isothiazolidinone ring using CuI/O₂.
- Step 3 : Couple benzenesulfonamide via nucleophilic substitution.
- Step 4 : Achieve stereocontrol via asymmetric hydrogenation.
Overall Yield : 22–35% (four steps).
Analytical Characterization
Critical data for verifying the target compound:
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 9H, Ar-H), 4.32 (q, J = 6.8 Hz, 1H, CH), 3.15 (dd, J = 14.2 Hz, 1H, CH₂), 2.95 (s, 3H, CH₃).
- HPLC : Purity >98% (C18 column, MeCN/H₂O = 70:30).
Challenges and Optimization
Chemical Reactions Analysis
N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide exhibit potent anticancer properties. For instance, studies on benzimidazole derivatives have shown their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The sulfonamide group enhances the compound's interaction with biological targets, potentially leading to improved efficacy against tumors.
Inhibition of Protein Kinases
The compound has also been investigated for its inhibitory effects on specific protein kinases, which play crucial roles in cell signaling and cancer progression. For example, similar benzimidazole derivatives have been identified as selective inhibitors of casein kinase 1 delta (CK1δ), with IC50 values indicating high potency . This suggests that this compound may serve as a lead compound for developing targeted cancer therapies.
Antimicrobial Properties
Broad-Spectrum Activity
Compounds containing benzimidazole and sulfonamide moieties have demonstrated broad-spectrum antimicrobial activity. The structural features of this compound suggest potential effectiveness against various bacterial strains . Research into similar compounds has shown their ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways critical for bacterial survival.
Neuroprotective Effects
Potential in Neurodegenerative Disorders
Recent studies have explored the neuroprotective properties of benzimidazole derivatives, indicating their potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neuroinflammation and oxidative stress is particularly promising . this compound may exhibit similar neuroprotective effects due to its complex structure.
Synthesis and Characterization
The synthesis of this compound involves several steps that ensure the formation of the desired compound with high purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed for characterization .
Mechanism of Action
The mechanism of action of N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to certain enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s solubility and bioavailability, while the isothiazolidinone ring can contribute to its stability and reactivity.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its dual stereochemistry and hybrid heterocyclic architecture. Key comparisons include:
Key Observations :
- Unlike simpler benzimidazolones (e.g., ), the addition of a chiral ethyl spacer and benzenesulfonamide may confer selectivity for sterically constrained binding pockets .
Key Observations :
- The target compound’s synthesis likely requires chiral resolution (e.g., asymmetric catalysis or chromatography), contrasting with racemic benzimidazolones in .
- Yields for related compounds (35–50%) suggest moderate efficiency, possibly due to steric hindrance from bulky substituents .
Key Observations :
- The benzenesulfonamide group in the target compound may improve solubility and metabolic stability compared to non-sulfonated analogs .
- hydrosulfonyl groups) could alter target specificity .
Biological Activity
N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis, pharmacological effects, and structure-activity relationships (SARs).
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available benzimidazole derivatives. The process often includes the formation of C–N bonds and the introduction of various substituents that enhance biological activity. Recent studies have highlighted efficient synthetic routes that yield high purity and biological efficacy .
Biological Activity Overview
The biological activity of this compound has been evaluated across various assays:
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For example, compounds with similar structures have shown potent inhibitory effects on various cancer cell lines. The IC50 values for related benzimidazole compounds often fall in the nanomolar range, suggesting strong antiproliferative activity .
Antimicrobial Properties
Studies have demonstrated that compounds containing the benzimidazole moiety possess broad-spectrum antimicrobial activity. They are effective against both Gram-positive and Gram-negative bacteria, with some derivatives achieving comparable efficacy to established antibiotics .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the benzimidazole core and the introduction of specific functional groups significantly influence the biological activity of these compounds. For instance:
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Anticancer Efficacy : A study reported that a benzimidazole derivative showed an IC50 value of 25 nM against a specific cancer cell line, indicating its potential as a chemotherapeutic agent .
- Antimicrobial Activity : Another investigation found that a related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard treatments .
- Pseudomonas aeruginosa Inhibition : Research focused on PqsR inhibitors derived from benzimidazole structures demonstrated a remarkable increase in activity against Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by this pathogen .
Q & A
Q. What synthetic methodologies are employed to synthesize this compound?
The compound is synthesized via multi-step reactions. Key steps include:
- Cyclization of o-phenylenediamine derivatives with carbon disulfide and KOH to form the benzimidazole-thiol intermediate .
- Hydrazine hydrate treatment to introduce hydrazinyl groups, followed by condensation with aldehydes/ketones to form the final sulfonamide structure .
- Reflux conditions and recrystallization in methanol ensure purity .
Q. Which spectroscopic techniques are critical for structural validation?
- IR Spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2634 cm⁻¹, N-H stretch at ~3395 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms aromatic environments (δ 12.31 for S-H; δ 151.93 for N=C-N in benzimidazole) and stereochemical integrity .
- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and stoichiometry .
Q. How is the benzimidazole moiety functionalized during synthesis?
The benzimidazole core is functionalized via hydrazine-mediated displacement of the thiol group, enabling subsequent condensation with aromatic aldehydes. This step is critical for introducing bioactivity-relevant substituents .
Advanced Research Questions
Q. How can enantiomeric purity be ensured given the (S)-configured stereocenters?
- Asymmetric Synthesis : Chiral catalysts or auxiliaries control stereochemistry during key bond-forming steps.
- Analytical Validation : Chiral HPLC or X-ray crystallography (using SHELX for refinement) confirms enantiomeric ratios and absolute configuration .
Q. What experimental design strategies optimize reaction yield and reproducibility?
- Design of Experiments (DoE) : Systematic variation of parameters (solvent polarity, temperature, catalyst loading) identifies optimal conditions .
- Flow Chemistry : Continuous-flow systems enhance scalability and reduce side reactions, as demonstrated in diazomethane synthesis .
Q. How do computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina predicts binding modes by aligning the compound’s sulfonamide and isothiazolidinone groups with protein active sites .
- Molecular Dynamics (MD) : Simulations assess binding stability under physiological conditions, validated by in vitro assays .
Q. What strategies resolve discrepancies between observed and theoretical spectroscopic data?
- 2D NMR (COSY/HSQC) : Resolves overlapping signals in complex aromatic systems .
- High-Resolution Mass Spectrometry (HRMS) : Differentiates isotopic patterns to confirm molecular formulas .
Q. How are byproducts minimized during sulfonamide coupling?
- Coupling Agents : EDCI/HOBt enhances reaction efficiency, reducing unreacted intermediates.
- Purification : Column chromatography or gradient recrystallization isolates the target compound from impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
